molecular formula C26H20ClN3O4S B2861380 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate CAS No. 474625-70-2

5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate

Cat. No.: B2861380
CAS No.: 474625-70-2
M. Wt: 505.97
InChI Key: LNHSSIDHHQSGLL-UHFFFAOYSA-M
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Description

5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a thiadiazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate typically involves multiple steps, starting with the formation of the thiadiazolium core. One common approach is the reaction of diphenylamine with appropriate thiocyanate derivatives under acidic conditions to form the thiadiazolium ring. Subsequent reactions with phenyl derivatives can introduce additional phenyl groups to the core structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may be employed to increase yield and purity. The final product is often purified through recrystallization or chromatographic techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives or fully oxidized products.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Introduction of new substituents at specific positions on the phenyl rings or thiadiazolium core.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate may be used as a probe or reagent in biochemical assays. Its interactions with biological molecules can provide insights into cellular processes and molecular mechanisms.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets may lead to the discovery of novel therapeutic agents.

Industry: In industry, this compound can be utilized in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism by which 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Diphenylamine: A simpler compound with two phenyl groups attached to an amine.

  • 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile: A more complex compound with multiple diphenylamino groups.

Uniqueness: 5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate is unique due to its thiadiazolium core and the presence of multiple phenyl groups. This combination of structural features distinguishes it from simpler diphenylamine derivatives and more complex tetrakis(diphenylamino) compounds.

Properties

IUPAC Name

N,N,2,3-tetraphenyl-1,2,4-thiadiazol-2-ium-5-amine;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N3S.ClHO4/c1-5-13-21(14-6-1)25-27-26(30-29(25)24-19-11-4-12-20-24)28(22-15-7-2-8-16-22)23-17-9-3-10-18-23;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHSSIDHHQSGLL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](SC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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